molecular formula C9H8ClNO4S B1627646 O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate CAS No. 99722-82-4

O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate

Cat. No.: B1627646
CAS No.: 99722-82-4
M. Wt: 261.68 g/mol
InChI Key: LGUQMNDJBRYRRA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate typically involves the reaction of 2-chloroethanol with benzenesulfonyl chloride to form 2-chloroethoxybenzenesulfonyl chloride . This intermediate is then reacted with isocyanic acid to produce the final compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demand. The reactions are carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful for modifying enzymes and studying their functions .

Comparison with Similar Compounds

  • O-(B-ChloroEthoxy)BenzeneSulfonylChloride
  • O-(B-ChloroEthoxy)BenzeneSulfonamide

Uniqueness: O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate is unique due to its isocyanate group, which provides distinct reactivity compared to its sulfonyl chloride and sulfonamide counterparts. This makes it particularly useful for applications requiring covalent modification of biomolecules .

Properties

IUPAC Name

2-(2-chloroethoxy)-N-(oxomethylidene)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4S/c10-5-6-15-8-3-1-2-4-9(8)16(13,14)11-7-12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUQMNDJBRYRRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCl)S(=O)(=O)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598666
Record name 2-(2-Chloroethoxy)benzene-1-sulfonyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99722-82-4
Record name 2-(2-Chloroethoxy)benzene-1-sulfonyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

12.5 g of N-[2-(2-chloroethoxy)-phenylsulfonyl]-N'-methylurea are suspended in 210 ml of chlorobenzene. This suspension is dried by azeotropic destilling off 20 ml of the solvent. 7.0 g of phosgene are introduced into the reaction mixture within 45 minutes at a temperature of 120°-130° C. Evaporation to dryness of the resulting clear solution yields 11.0 g of 2-(2-chloroethoxy)-phenylsulfonyl isocyanate in form of a yellowish oil.
Name
N-[2-(2-chloroethoxy)-phenylsulfonyl]-N'-methylurea
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate
Reactant of Route 2
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O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate
Reactant of Route 3
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O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate
Reactant of Route 4
O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate
Reactant of Route 5
Reactant of Route 5
O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate
Reactant of Route 6
O-(B-ChloroEthoxy)BenzeneSulfonylIsocyanate

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